N-(4-bromo-2-fluorophenyl)-7-methyl-3-(3-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine
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Overview
Description
N-(4-bromo-2-fluorophenyl)-7-methyl-3-(3-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a naphthyridine core, a piperidine ring, and halogenated phenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2-fluorophenyl)-7-methyl-3-(3-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine typically involves multiple steps, including halogenation, coupling reactions, and cyclization. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction is known for its mild conditions and functional group tolerance, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to maximize yield and minimize costs. This could include using more efficient catalysts, scaling up reaction volumes, and improving purification processes.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-2-fluorophenyl)-7-methyl-3-(3-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include nucleophiles like amines and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
N-(4-bromo-2-fluorophenyl)-7-methyl-3-(3-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-bromo-2-fluorophenyl)-7-methyl-3-(3-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function.
Comparison with Similar Compounds
Similar Compounds
N-(4-bromo-2-fluorophenyl)-7-methyl-3-(3-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine: shares similarities with other halogenated naphthyridine derivatives.
N-(4-chloro-2-fluorophenyl)-7-methyl-3-(3-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine: is another similar compound with a chlorine atom instead of a bromine atom.
Uniqueness
The uniqueness of this compound lies in its specific halogenation pattern and the presence of both a naphthyridine core and a piperidine ring
Properties
IUPAC Name |
[4-(4-bromo-2-fluoroanilino)-7-methyl-1,8-naphthyridin-3-yl]-(3-methylpiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22BrFN4O/c1-13-4-3-9-28(12-13)22(29)17-11-25-21-16(7-5-14(2)26-21)20(17)27-19-8-6-15(23)10-18(19)24/h5-8,10-11,13H,3-4,9,12H2,1-2H3,(H,25,26,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QABYDZCYJGSRIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2=CN=C3C(=C2NC4=C(C=C(C=C4)Br)F)C=CC(=N3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22BrFN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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